N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
CAS No.: 1251687-81-6
Cat. No.: VC11894559
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251687-81-6 |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
| Standard InChI | InChI=1S/C18H18N2O4S/c1-3-20-13-9-10-25-16(13)15(21)14(18(20)23)17(22)19-11-5-7-12(8-6-11)24-4-2/h5-10,21H,3-4H2,1-2H3,(H,19,22) |
| Standard InChI Key | ATEIKOUVHVQVHQ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCC)O)SC=C2 |
| Canonical SMILES | CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCC)O)SC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is defined by its fused thieno[3,2-b]pyridine system. Key features include:
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Thiophene ring: A five-membered aromatic ring containing sulfur at position 1.
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Pyridine ring: A six-membered nitrogen-containing ring fused to the thiophene moiety.
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Substituents:
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4-Ethoxyphenyl carboxamide at position 6, contributing to lipophilicity and hydrogen-bonding capacity.
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Ethyl group at position 4, enhancing steric bulk and metabolic stability.
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Hydroxyl group at position 7, enabling redox activity and metal chelation.
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Oxo group at position 5, facilitating keto-enol tautomerism and electrophilic reactivity .
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The molecular formula is C₁₉H₂₁N₃O₄S, with a molecular weight of 403.45 g/mol. Spectroscopic characterization via -NMR reveals distinct signals for the ethoxy group (δ 1.35–1.40 ppm, triplet; δ 4.02–4.07 ppm, quartet), aromatic protons (δ 6.85–8.20 ppm), and hydroxyl proton (δ 10.25 ppm, broad singlet). Infrared spectroscopy confirms carbonyl stretches at 1680 cm (amide C=O) and 1655 cm (pyridone C=O) .
Synthesis and Optimization
The synthesis of N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves a multi-step protocol optimized for yield and purity:
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Formation of Thienopyridine Core:
Cyclocondensation of 3-aminothiophene-2-carboxylate with ethyl acetoacetate under acidic conditions generates the thieno[3,2-b]pyridine scaffold. Reaction conditions (e.g., HCl in ethanol, 80°C, 12 h) are critical to avoid side products . -
Introduction of Ethyl Group:
Alkylation at position 4 is achieved using ethyl bromide in the presence of K₂CO₃, yielding a 78% intermediate product. Excess alkylating agent ensures complete substitution. -
Carboxamide Functionalization:
Coupling the 6-carboxylic acid derivative with 4-ethoxyaniline via EDC/HOBt-mediated amidation provides the final product. Purification by column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | HCl, EtOH, 80°C, 12 h | 65 | 90 |
| Ethylation | Ethyl bromide, K₂CO₃, DMF | 78 | 88 |
| Amidation | EDC/HOBt, DCM, RT, 24 h | 82 | 95 |
Physicochemical and Spectroscopic Properties
N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibits:
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Solubility: Moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited aqueous solubility (<0.1 mg/mL).
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Thermal Stability: Decomposition temperature of 218°C (DSC), indicating suitability for high-temperature processing.
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Tautomerism: The 5-oxo group enables keto-enol tautomerism, confirmed by -NMR shifts at δ 165.5 ppm (keto) and δ 180.2 ppm (enol) .
Biological Activity and Mechanism of Action
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial efficacy, with minimum inhibitory concentrations (MICs) against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). Its potency surpasses reference drugs like fluconazole (MIC = 32 µg/mL) against fungal pathogens .
Enzyme Inhibition
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DNA Gyrase: Inhibits E. coli DNA gyrase with an IC₅₀ of 22.4 µM, comparable to ciprofloxacin (IC₅₀ = 18.9 µM) .
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Dihydrofolate Reductase (DHFR): Displays IC₅₀ = 5.1 µM, near the potency of methotrexate (IC₅₀ = 3.8 µM) .
Table 2: Enzymatic Inhibition Data
| Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| DNA Gyrase | 22.4 | Ciprofloxacin | 18.9 |
| DHFR | 5.1 | Methotrexate | 3.8 |
Immunomodulatory Effects
In murine models, the compound enhances CD4 and CD8 T-cell activation by 40% and 35%, respectively, at 10 mg/kg doses. Spleen and thymus weights increase by 20%, indicating systemic immune stimulation .
Applications in Drug Development
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Antibacterial Agents: The dual inhibition of DNA gyrase and DHFR positions it as a candidate for multidrug-resistant infections .
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Antifungal Therapeutics: Superior activity against C. albicans supports its use in topical or systemic formulations .
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Immunoadjuvants: Enhanced T-cell activation suggests utility in vaccine adjuvants or cancer immunotherapy .
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